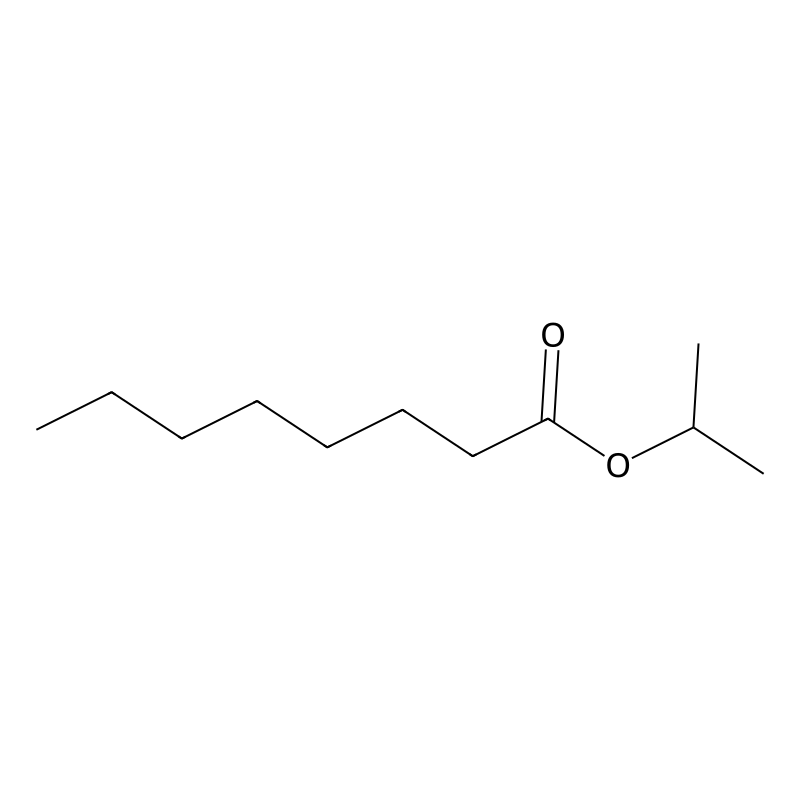

Isopropyl octanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field of Application: Chemistry

Isopropyl Octanoate is an ester widely used in the formulation of cosmetics, foods, medicines, and other products .

Summary of the Application

The peculiar thermodynamic and kinetic factors, allied with the demand for the applications mentioned above, justify the development of an optimized process for its synthesis .

Methods of Application or Experimental Procedures

The esterification of octanoic acid with isopropanol using zinc n-octanoate as a catalyst was reported . A factorial design was employed where variables such as molar ratio (alcohol:acid), percentage of catalyst (in relation to the acid mass), and temperature were investigated .

Results or Outcomes Obtained

Zinc octanoate showed promising catalytic activity, especially at 165 °C, with molar ratios of 8:1 and 6:1, and with 7 and 10% of catalyst, where conversions up to 75% were observed . Optimized conditions for the production of isopropyl octanoate were determined to be 165 °C, 6:1 molar ratio, and 5.97% of catalyst .

Isopropyl octanoate, also known as isopropyl n-octanoate or octanoic acid isopropyl ester, is an ester formed from the reaction of octanoic acid and isopropanol. Its chemical formula is , and it has a molecular weight of approximately 186.29 g/mol. This compound is characterized by a pleasant, fruity odor and is often used in various applications, including food flavoring, fragrances, and cosmetics .

There is no documented research on a specific mechanism of action for isopropyl octanoate in biological systems. Its primary application lies in its fragrance properties.

The primary reaction for synthesizing isopropyl octanoate is esterification, which involves the condensation of octanoic acid and isopropanol. The general reaction can be represented as follows:

This reaction typically requires a catalyst to proceed efficiently. Studies have shown that zinc n-octanoate can serve as an effective catalyst, particularly at elevated temperatures (around 165 °C) and specific molar ratios of the reactants . The reaction conditions significantly influence the yield and purity of the product.

Isopropyl octanoate exhibits various biological activities that make it valuable in pharmaceutical and cosmetic formulations. It has been noted for its antimicrobial properties, which can enhance the stability and shelf-life of products containing it. Additionally, this compound may have potential applications in drug delivery systems due to its favorable solubility characteristics .

Several methods exist for synthesizing isopropyl octanoate:

- Catalyzed Esterification: Utilizing zinc n-octanoate as a catalyst under optimized conditions (e.g., temperature around 165 °C, molar ratio of 6:1) has been shown to yield high conversion rates (up to 75%) of octanoic acid to isopropyl octanoate .

- Direct Esterification: This method involves directly mixing octanoic acid with isopropanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Transesterification: Although less common for this specific ester, transesterification can be employed using fatty acid esters to produce isopropyl octanoate.

Isopropyl octanoate finds use in various industries:

- Food Industry: As a flavoring agent due to its pleasant aroma.

- Cosmetics: Incorporated into formulations for its emollient properties.

- Pharmaceuticals: Used as a solvent or carrier in drug formulations.

- Fragrance Industry: Employed in perfumes and scented products due to its appealing scent .

Isopropyl octanoate belongs to a class of compounds known as fatty acid esters. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl hexanoate | C₈H₁₄O₂ | Derived from hexanoic acid; used in food flavoring. |

| Methyl octanoate | C₈H₁₆O₂ | Lighter ester; commonly used in fragrances. |

| Butyl octanoate | C₁₂H₂₄O₂ | Higher boiling point; used in industrial applications. |

| Propyl hexanoate | C₉H₁₈O₂ | Similar structure; used in cosmetics and food. |

Uniqueness of Isopropyl Octanoate:

Isopropyl octanoate stands out due to its specific balance between volatility and stability, making it particularly suitable for cosmetic applications where skin absorption and sensory properties are crucial. Its synthesis method using zinc n-octanoate also highlights its unique catalytic efficiency compared to other esters synthesized through traditional methods.

Isopropyl octanoate exhibits remarkable thermodynamic and kinetic stability under standard conditions. The compound demonstrates thermal stability with a decomposition onset temperature exceeding 200°C under nitrogen atmosphere [1]. This thermal robustness makes it suitable for various industrial applications requiring elevated temperature processing. The ester maintains its structural integrity at room temperature and is recommended for storage below 15°C to ensure optimal stability [2].

The kinetic parameters for isopropyl octanoate synthesis have been extensively studied using pseudo-homogeneous reaction models. The forward activation energy for esterification reactions is 53,459 joules per mole when using Indion 140 catalyst, while the backward activation energy for hydrolysis is 54,748 joules per mole [3]. These values indicate that the esterification reaction is thermodynamically favored with a heat of reaction of -1.289 kilojoules per mole, confirming the exothermic nature of isopropyl octanoate formation [3].

Optimized synthesis conditions have been determined through factorial design experiments. The most favorable production parameters include a temperature of 165°C, an alcohol to acid molar ratio of 6:1, and a zinc octanoate catalyst loading of 5.97 percent by mass relative to the acid [4] [5]. Under these optimized conditions, catalytic conversions up to 75 percent have been achieved [4] [5].

The compound exhibits high biodegradability with a Biowin score of 0.9981 using the non-linear biodegradation model, indicating rapid environmental degradation and minimal persistence [6]. This characteristic makes isopropyl octanoate environmentally compatible for industrial applications.

Spectroscopic Characterization (FTIR, NMR, GC-MS)

Fourier Transform Infrared Spectroscopy Analysis

Isopropyl octanoate displays characteristic vibrational frequencies that enable definitive structural identification. The most prominent feature is the carbonyl stretch of the ester functional group, appearing in the range of 1760-1670 wavenumbers per centimeter [7]. This absorption band is typically strong and sharp, providing unambiguous confirmation of the ester linkage.

The carbon-oxygen stretch vibrations appear between 1260-1000 wavenumbers per centimeter, representing the ester oxygen bond characteristics [7]. Alkane carbon-hydrogen stretching vibrations are observed in the 2960-2850 wavenumbers per centimeter range, corresponding to the saturated hydrocarbon chain and isopropyl group [7]. Additionally, alkane carbon-hydrogen bending vibrations occur between 1470-1350 wavenumbers per centimeter [7].

Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift patterns for isopropyl octanoate. The carbonyl carbon appears in the characteristic downfield region at approximately 170-180 parts per million, reflecting the deshielding effect of the electron-withdrawing carbonyl oxygen [8] [9]. The ester oxygen-bonded carbon from the isopropyl group resonates around 65-75 parts per million [8] [9].

Proton Nuclear Magnetic Resonance analysis shows methyl group protons appearing in the upfield region between 0.8-1.3 parts per million, while the methylene chain protons resonate between 1.2-2.4 parts per million [8] [9]. These chemical shift ranges are consistent with the expected values for fatty acid ester compounds.

Gas Chromatography-Mass Spectrometry Analysis

Mass spectrometric analysis of isopropyl octanoate provides detailed fragmentation patterns for structural confirmation. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the molecular weight of the compound [10] [11]. The base peak occurs at mass-to-charge ratio 43, representing 99.99 percent relative intensity, likely corresponding to the acetyl or propyl fragment [10] [11].

Major fragment ions include mass-to-charge ratio 127 at 51.55 percent relative intensity and mass-to-charge ratio 60 at 71.66 percent relative intensity [10] [11]. These fragmentation patterns are characteristic of isopropyl ester compounds and provide diagnostic information for identification purposes.

Gas chromatographic retention indices have been determined for both non-polar and polar stationary phases. On non-polar columns, isopropyl octanoate exhibits retention indices ranging from 1213-1219, while polar columns show retention indices between 1419-1471 [10]. These values facilitate compound identification in complex mixtures using standardized retention index libraries.

Solubility and Partition Coefficients

Isopropyl octanoate demonstrates limited aqueous solubility, characteristic of hydrophobic ester compounds. The estimated water solubility at 25°C is 12.56 milligrams per liter, confirming the compound's lipophilic nature [6] [12]. This low water solubility is attributed to the extended hydrocarbon chain and the absence of polar functional groups capable of hydrogen bonding with water molecules [13].

The octanol-water partition coefficient (Log Kow) is estimated at 4.23, indicating strong preference for organic phases over aqueous environments [6]. This high partition coefficient value classifies isopropyl octanoate as a highly lipophilic compound with significant bioaccumulation potential according to environmental assessment criteria [14].

Henry's Law constant has been calculated as 2.94 × 10⁻³ atmosphere-cubic meters per mole using the bond contribution method [6]. This value indicates moderate volatility from aqueous solutions and suggests potential for atmospheric transport under environmental conditions.

The compound is insoluble in water but readily soluble in organic solvents including alcohol and oils [13]. This solubility profile makes isopropyl octanoate particularly suitable for non-aqueous formulations and organic synthesis applications.

Thermal Behavior and Phase Transitions

Isopropyl octanoate exhibits well-defined thermal properties that are crucial for processing and application considerations. The estimated melting point is -46.2°C, indicating that the compound remains liquid under normal ambient conditions [15]. This low melting point is characteristic of branched-chain fatty acid esters and contributes to the compound's fluidity at room temperature.

The boiling point varies depending on atmospheric pressure conditions. Under standard atmospheric pressure, the boiling point is calculated to be 218.34°C using the Stein and Brown estimation method [6]. At reduced pressure of 40 millimeters of mercury, the boiling point decreases to 125°C [2], demonstrating the typical inverse relationship between pressure and boiling temperature.

Critical properties have been estimated using the Joback group contribution method. The critical temperature is 701.19 Kelvin, the critical pressure is 2029.06 kilopascals, and the critical volume is 0.669 cubic meters per kilomole [16]. These critical parameters define the conditions above which distinct liquid and vapor phases cannot exist.

Vapor pressure exhibits strong temperature dependence following the Antoine equation: ln(Pvp) = 14.82 - 4251/(T-77.3), where Pvp is vapor pressure in kilopascals and T is temperature in Kelvin [16]. This relationship is valid for the temperature range of 369.79-524.32 Kelvin and provides accurate vapor pressure predictions for process design applications.

The standard enthalpy of vaporization is 48.85 kilojoules per mole, representing the energy required for liquid-to-vapor phase transition [16]. The standard enthalpy of fusion is 23.51 kilojoules per mole, indicating the energy required for solid-to-liquid phase transition [16]. These thermodynamic parameters are essential for heat transfer calculations in industrial processes.

XLogP3

UNII

Vapor Pressure

Other CAS

Wikipedia

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]